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molecular formula C11H16N2O4 B177594 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea CAS No. 60035-83-8

N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylurea

Cat. No. B177594
M. Wt: 240.26 g/mol
InChI Key: CEPZFYUYQQBJKP-UHFFFAOYSA-N
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Patent
US04996301

Procedure details

66.6 g (0.55 mol) of tris(hydroxymethyl)aminomethane are dissolved in 200 ml of distilled water, and 400 ml of acetone are added. 59.6 g (0.5 mol) of phenyl isocyanate are added dropwise, while stirring, whereupon a heavy white precipitate forms. When the addition has ended, the mixture is stirred for a further 2 hours and the precipitate is filtered off with suction. It is then digested successively with in each case 150 ml of water, acetone and diethyl ether. Finally, the compound (11), which is obtained in virtually analytically pure form, is dried at 75.C.
Quantity
66.6 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
59.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]([NH2:7])([CH2:5][OH:6])[CH2:3][OH:4].CC(C)=O.[C:13]1([N:19]=[C:20]=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>O>[C:13]1([NH:19][C:20]([NH:7][C:2]([CH2:5][OH:6])([CH2:3][OH:4])[CH2:1][OH:8])=[O:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
66.6 g
Type
reactant
Smiles
C(C(CO)(CO)N)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
CC(=O)C
Step Three
Name
Quantity
59.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring, whereupon a heavy white precipitate forms
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)NC(CO)(CO)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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